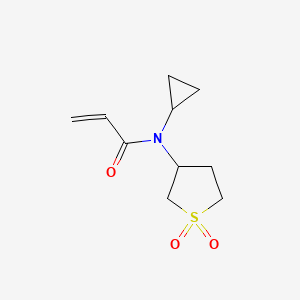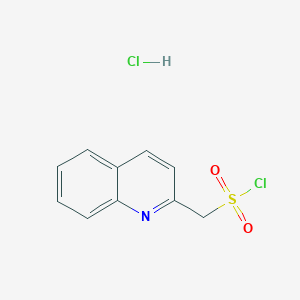
Quinolin-2-ylmethanesulfonyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-2-ylmethanesulfonyl chloride;hydrochloride is a chemical compound with the CAS Number: 2402829-92-7 . It is used in scientific research and exhibits high perplexity and burstiness, enabling diverse applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.16 . It is a powder in physical form . The compound is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have been utilized in organic synthesis, particularly in copper(II)-catalyzed remote sulfonylation reactions. Such derivatives are used as sulfide sources in the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method is advantageous due to its environmental friendliness and the generation of less unpleasant byproducts (Xia et al., 2016).
Anticancer Research
Compounds containing quinolin-2-ylmethanesulfonyl chloride hydrochloride have shown potential in anticancer research. Specifically, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds activated p38/ERK phosphorylation, significantly reducing cell proliferation and inducing the mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Corrosion Inhibition
Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have also been explored as corrosion inhibitors for metals. For example, quinolin-5-ylmethylene derivatives showed excellent inhibition properties for mild steel in acid mediums. The protective effect is attributed to the adsorption of these molecules on the metal surface, acting as anodic inhibitors (Saliyan & Adhikari, 2008).
Antiprotozoal Activity
Research into the antiprotozoal activity of sulfonamides and their metal complexes, including those derived from quinolin-2-ylmethanesulfonyl chloride hydrochloride, has shown promising results. These compounds exhibited significant in vitro activity against various protozoan parasites, with the complexation of sulfonamides generally enhancing antiprotozoal efficacy (Silva et al., 2010).
Antimicrobial Studies
Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have been synthesized for antimicrobial applications. Novel quinoxaline sulfonamides, prepared via green synthesis methods, demonstrated significant antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. This highlights their potential as new antimicrobial agents (Alavi et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.
Eigenschaften
IUPAC Name |
quinolin-2-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUBRUPUJBIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

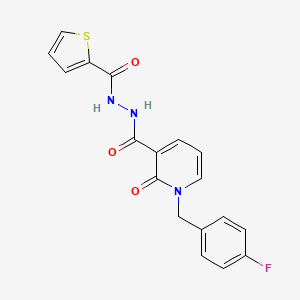
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)
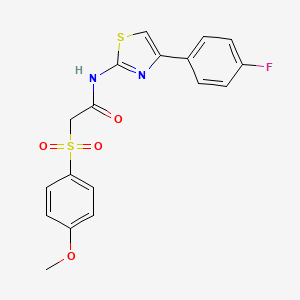
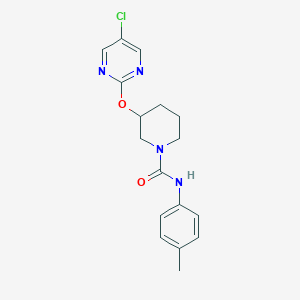
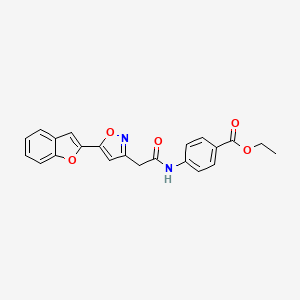
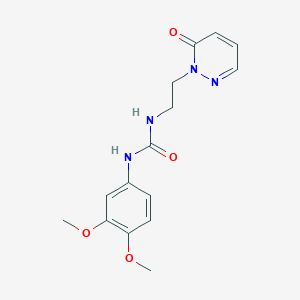
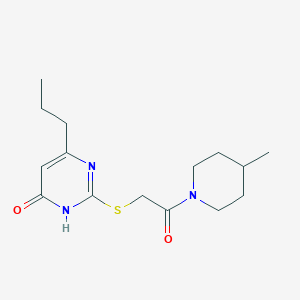
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
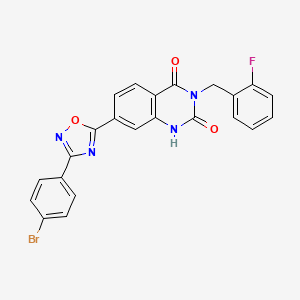
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)
![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)
